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molecular formula C23H19FN2O B8680138 6-(Dibenzylamino)-8-fluoroisoquinolin-1(2H)-one CAS No. 918811-51-5

6-(Dibenzylamino)-8-fluoroisoquinolin-1(2H)-one

Cat. No. B8680138
M. Wt: 358.4 g/mol
InChI Key: WRZPWZUKGWJLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592331B2

Procedure details

A solution of ethyl chloroformate (0.320 mL, 3.35 mmol) in acetone (5 mL) was added dropwise to a suspension of 19C (1.013 g, 2.80 mmol) in a mixture of acetone (30 mL) and triethylamine (0.90 mL, 6.4 mmol) at 0° C. The reaction mixture was stirred for 45 min and then a solution of sodium azide (0.350 g, 5.4 mmol) in water (8 mL) was added dropwise over 1 h. After an additional 1 h, the reaction was warmed to rt, poured into ice water, and the solid was isolated by filtration and washed with water (Do not allow the solid to dry out). (Caution: this acyl azide intermediate is potentially explosive and should be handled in small quantities behind a safety shield.) The solid was dissolved in DCM, dried (MgSO4), filtered, and the volume reduced to ˜2 mL with a stream of nitrogen. Diphenyl ether (2 mL) was added, and the crude acyl azide solution was used directly. The acyl azide solution was added slowly dropwise via addition funnel to a refluxing mixture of diphenyl ether (8.12 g) and tributylamine (2 mL), internal temperature ˜230° C. A flow of dry nitrogen was maintained through the reaction vessel to a bubbler during the reaction. Reflux was continued for an additional 1 h, after which time the majority of the solvent was removed in vacuo. The residue was cooled to room temperature and hexanes was added. The solid was collected by filtration and washed with hexanes to give 19D (0.830 g, 83%) as an off-white solid. LC-MS m/z: 359.4 (M+H)+.
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
Quantity
1.013 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
83%

Identifiers

REACTION_CXSMILES
ClC([O:4][CH2:5][CH3:6])=O.[CH2:7]([N:14]([CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:15]1[CH:16]=[C:17](/[CH:22]=[CH:23]/C(O)=O)C=[C:19]([F:21])[CH:20]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C([N:36](CC)CC)C.[N-]=[N+]=[N-].[Na+]>CC(C)=O.O>[CH2:7]([N:14]([CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:15]1[CH:16]=[C:17]2[C:6](=[C:19]([F:21])[CH:20]=1)[C:5](=[O:4])[NH:36][CH:23]=[CH:22]2)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.32 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
1.013 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C=1C=C(C=C(C1)F)/C=C/C(=O)O)CC1=CC=CC=C1
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.35 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solid was isolated by filtration
WASH
Type
WASH
Details
washed with water (
CUSTOM
Type
CUSTOM
Details
to dry out)
DISSOLUTION
Type
DISSOLUTION
Details
) The solid was dissolved in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Diphenyl ether (2 mL) was added
ADDITION
Type
ADDITION
Details
The acyl azide solution was added slowly dropwise via addition funnel to a refluxing mixture of diphenyl ether (8.12 g) and tributylamine (2 mL), internal temperature ˜230° C
TEMPERATURE
Type
TEMPERATURE
Details
A flow of dry nitrogen was maintained through the reaction vessel to a bubbler during the reaction
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
WAIT
Type
WAIT
Details
was continued for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
after which time the majority of the solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to room temperature
ADDITION
Type
ADDITION
Details
hexanes was added
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C=1C=C2C=CNC(C2=C(C1)F)=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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